molecular formula C25H17Cl2N B15161119 2-{4-[2,2-Bis(4-chlorophenyl)ethenyl]phenyl}pyridine CAS No. 667466-59-3

2-{4-[2,2-Bis(4-chlorophenyl)ethenyl]phenyl}pyridine

Cat. No.: B15161119
CAS No.: 667466-59-3
M. Wt: 402.3 g/mol
InChI Key: ZGCSQNMXDQBDLO-UHFFFAOYSA-N
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Description

2-{4-[2,2-Bis(4-chlorophenyl)ethenyl]phenyl}pyridine is an organic compound characterized by its unique structure, which includes a pyridine ring substituted with a phenyl group that is further substituted with a bis(4-chlorophenyl)ethenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[2,2-Bis(4-chlorophenyl)ethenyl]phenyl}pyridine typically involves a multi-step process. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild conditions and high functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of advanced catalysts and solvents can also enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-{4-[2,2-Bis(4-chlorophenyl)ethenyl]phenyl}pyridine can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring or the phenyl groups, using reagents such as sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-{4-[2,2-Bis(4-chlorophenyl)ethenyl]phenyl}pyridine has several scientific research applications:

Mechanism of Action

The mechanism by which 2-{4-[2,2-Bis(4-chlorophenyl)ethenyl]phenyl}pyridine exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. Detailed studies on its molecular targets and pathways are ongoing to fully understand its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{4-[2,2-Bis(4-chlorophenyl)ethenyl]phenyl}pyridine is unique due to its combination of a pyridine ring with a bis(4-chlorophenyl)ethenyl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.

Properties

CAS No.

667466-59-3

Molecular Formula

C25H17Cl2N

Molecular Weight

402.3 g/mol

IUPAC Name

2-[4-[2,2-bis(4-chlorophenyl)ethenyl]phenyl]pyridine

InChI

InChI=1S/C25H17Cl2N/c26-22-12-8-19(9-13-22)24(20-10-14-23(27)15-11-20)17-18-4-6-21(7-5-18)25-3-1-2-16-28-25/h1-17H

InChI Key

ZGCSQNMXDQBDLO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C2=CC=C(C=C2)C=C(C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Cl

Origin of Product

United States

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